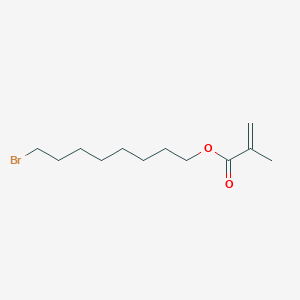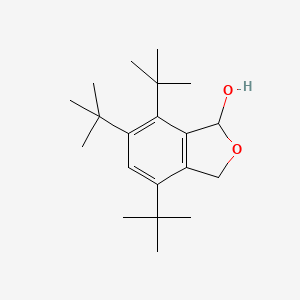
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol is an organic compound characterized by its unique structure, which includes three tert-butyl groups attached to a benzofuran ring. This compound is known for its stability and resistance to oxidation, making it a valuable substance in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol typically involves the reaction of a benzofuran derivative with tert-butyl groups under controlled conditions. One common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a stabilizer in various chemical reactions.
Biology: The compound’s stability and resistance to oxidation make it useful in biological studies, particularly in the development of antioxidants.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.
Industry: It is employed as a stabilizer in polymers, fuels, and lubricants to prevent oxidative degradation.
Mecanismo De Acción
The mechanism of action of 4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the compound’s antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another compound with tert-butyl groups, known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as a food additive and antioxidant.
2,6-Di-tert-butylphenol: Known for its use in stabilizing fuels and lubricants.
Uniqueness
4,6,7-Tri-tert-butyl-1,3-dihydro-2-benzofuran-1-ol is unique due to its benzofuran ring structure, which provides additional stability and resistance to oxidation compared to other similar compounds. This makes it particularly valuable in applications requiring high oxidative stability.
Propiedades
Número CAS |
121724-82-1 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
4,6,7-tritert-butyl-1,3-dihydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C20H32O2/c1-18(2,3)13-10-14(19(4,5)6)16(20(7,8)9)15-12(13)11-22-17(15)21/h10,17,21H,11H2,1-9H3 |
Clave InChI |
MTMGXXBOWJGKNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C2=C1COC2O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium perchlorate](/img/structure/B14282431.png)



![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
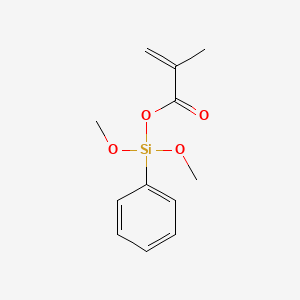
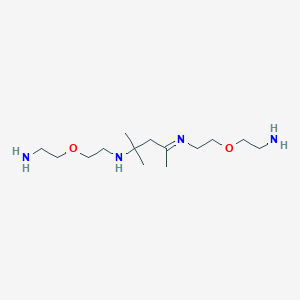
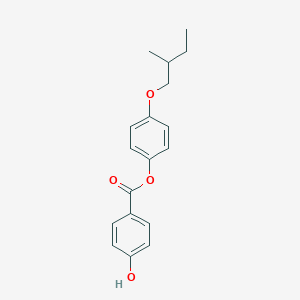
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
